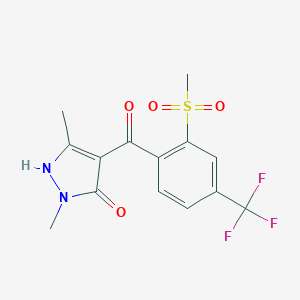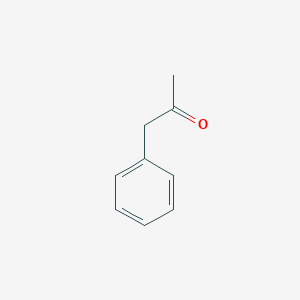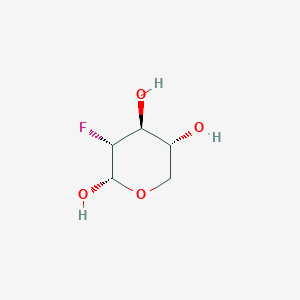
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol: is a synthetic sugar derivative where the hydroxyl group at the second carbon of xylopyranose is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol typically involves the fluorination of a suitable precursor. One common method is the reaction of glycals with acetyl hypofluorite, which provides a rapid, stereoselective, and high-yielding synthesis . The reaction is carried out at low temperatures (around -78°C) to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection . These steps are often carried out in continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Acetyl Hypofluorite: Used for the initial fluorination step.
Chlorinating Agents: Used in the chlorination step of industrial production.
Hydrolysis and Deprotection Agents: Used to remove protecting groups and obtain the final product.
Major Products: The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its unique properties make it a valuable tool in studying carbohydrate chemistry and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme mechanisms and carbohydrate metabolism. Its resistance to hydrolysis and nuclease degradation makes it a useful probe in various biochemical assays .
Medicine: The compound is explored for its potential in drug development, particularly in designing nucleoside analogs for antiviral and anticancer therapies. Its incorporation into oligonucleotides enhances their stability and efficacy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with improved performance and stability.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The fluorine atom’s presence alters the compound’s electronic properties, enhancing its binding affinity and stability. For example, in antiviral therapies, the compound acts as a competitive inhibitor of viral polymerases, preventing viral replication .
Comparación Con Compuestos Similares
2-Deoxy-2-fluoro glucose: A fluorinated glucose analog used in positron emission tomography (PET) imaging.
2-Deoxy-2-fluoro arabinonucleic acid: A nucleic acid analog with enhanced stability and resistance to degradation.
Uniqueness: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to resist hydrolysis and nuclease degradation makes it particularly valuable in biochemical and medical research.
Propiedades
Número CAS |
129939-84-0 |
|---|---|
Fórmula molecular |
C5H9FO4 |
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |
Clave InChI |
YVMHSZGJGHRGOD-MBMOQRBOSA-N |
SMILES |
C1C(C(C(C(O1)O)F)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)F)O)O |
Sinónimos |
alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


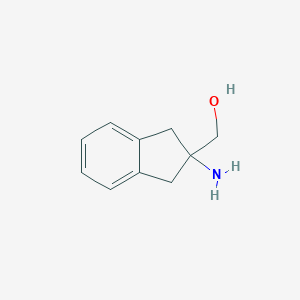
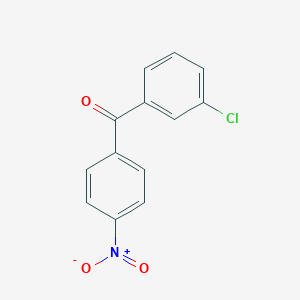
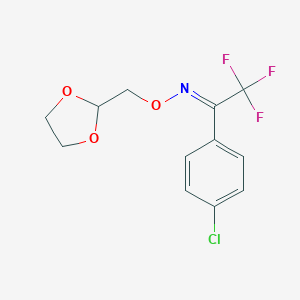
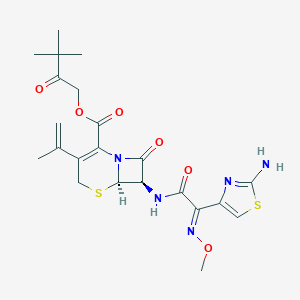
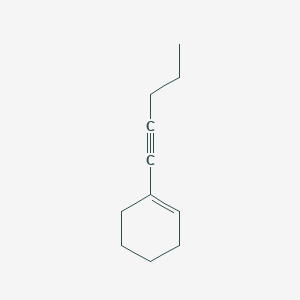
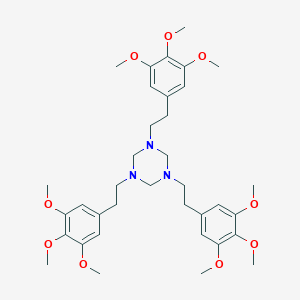

![[(2S,5R)-5-(2-Amino-6-Fluoropurin-9-ylOxolan-2-Yl]Methanol](/img/structure/B166957.png)

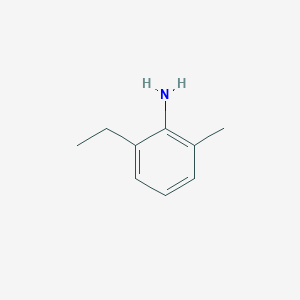
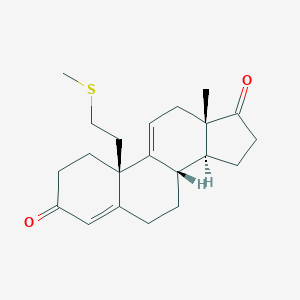
![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)
